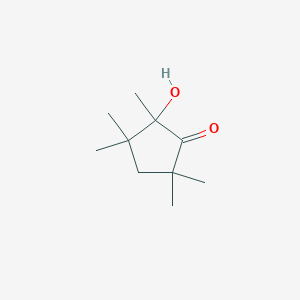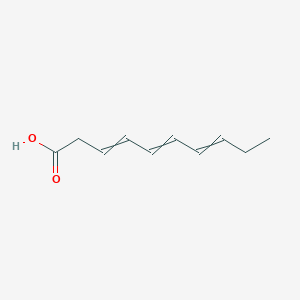![molecular formula C18H21ClO3 B14500051 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol CAS No. 64819-49-4](/img/structure/B14500051.png)
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-3-hydroxypropyl chloride with 4-(2-propan-2-yl)phenol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can be compared with other similar compounds, such as:
4-{2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl}phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-{2-[4-(2-Chloro-3-methoxypropoxy)phenyl]propan-2-yl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
64819-49-4 |
|---|---|
分子式 |
C18H21ClO3 |
分子量 |
320.8 g/mol |
IUPAC名 |
4-[2-[4-(2-chloro-3-hydroxypropoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C18H21ClO3/c1-18(2,13-3-7-16(21)8-4-13)14-5-9-17(10-6-14)22-12-15(19)11-20/h3-10,15,20-21H,11-12H2,1-2H3 |
InChIキー |
XZOSDBGNYSPREI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
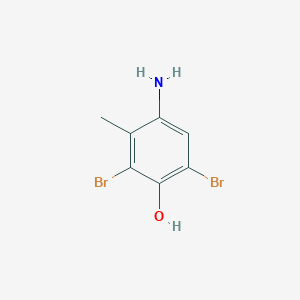
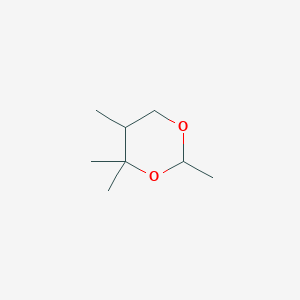

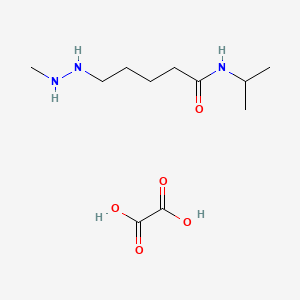
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

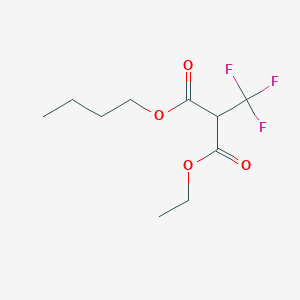
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
